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Abstract
1,1'-Oxalyldiimidazole (ODI) is a highly efficient activating reagent for carboxylic acids, widely

employed in organic synthesis, particularly in the formation of amide and ester bonds. This

technical guide provides an in-depth overview of the synthesis, structure, and applications of

ODI, with a focus on its utility in drug development and peptide chemistry. Detailed

experimental protocols, quantitative data, and mechanistic visualizations are presented to offer

a comprehensive resource for researchers in the field.

Introduction
1,1'-Oxalyldiimidazole, also known as N,N'-oxalyldiimidazole, is a white to off-white crystalline

solid that has established itself as a valuable reagent in organic chemistry since its

introduction. It is particularly recognized for its ability to activate carboxylic acids under mild

conditions, facilitating their conversion into a variety of derivatives such as amides, esters, and

thioesters.[1] This reactivity profile makes it an attractive alternative to other coupling reagents,

especially in syntheses involving sensitive substrates.

The core of ODI's reactivity lies in the two imidazole rings attached to a central oxalyl

backbone. This structure renders the carbonyl carbons highly electrophilic, readily undergoing
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nucleophilic attack by a carboxylic acid. The resulting activated intermediate, an

acylimidazolide, is then susceptible to reaction with a wide range of nucleophiles. This two-

step, in-situ activation and coupling process is a cornerstone of its application in complex

molecule synthesis, including the assembly of peptides and other pharmaceutically relevant

scaffolds.

Physicochemical Properties
A summary of the key physicochemical properties of 1,1'-Oxalyldiimidazole is provided in the

table below. This data is essential for its appropriate handling, storage, and use in experimental

setups.

Property Value Reference

Molecular Formula C₈H₆N₄O₂ [2]

Molecular Weight 190.16 g/mol [2]

Appearance
White to off-white crystalline

powder

Melting Point 114-116 °C

Solubility

Soluble in dichloromethane,

N,N-dimethylformamide

(DMF), acetonitrile. Poor

solubility in water.

CAS Number 18637-83-7 [2]

Synthesis of 1,1'-Oxalyldiimidazole
The synthesis of 1,1'-Oxalyldiimidazole is typically achieved through the reaction of oxalyl

chloride with imidazole or a silylated imidazole derivative. While the original literature by Murata

from 1983 describes its utility, a detailed experimental protocol for its preparation is not readily

available in public literature.[3] Therefore, a plausible experimental protocol is provided below,

based on established organic chemistry principles for the formation of N-acylimidazoles.

Proposed Experimental Protocol
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Figure 1. General reaction scheme for the synthesis of 1,1'-Oxalyldiimidazole.

Materials:

Oxalyl chloride

Imidazole

Anhydrous tetrahydrofuran (THF)

Anhydrous hexane

Triethylamine (optional, as an acid scavenger)

Procedure:

A solution of imidazole (2.0 equivalents) in anhydrous THF is prepared in a round-bottom

flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

The flask is cooled to 0 °C in an ice bath.

A solution of oxalyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the

stirred imidazole solution over a period of 30-60 minutes.
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If not all the imidazole is intended to act as the base, triethylamine (2.0 equivalents) can be

added to the initial imidazole solution to neutralize the HCl byproduct.

After the addition is complete, the reaction mixture is allowed to warm to room temperature

and stirred for an additional 2-4 hours.

The formation of a precipitate (triethylamine hydrochloride if used, or imidazolium

hydrochloride) is observed.

The precipitate is removed by filtration under an inert atmosphere.

The filtrate is concentrated under reduced pressure to yield a solid residue.

The crude product is triturated with anhydrous hexane, filtered, and dried under vacuum to

afford 1,1'-Oxalyldiimidazole as a crystalline solid.

Note: This is a proposed protocol and should be performed with caution in a well-ventilated

fume hood due to the hazardous nature of oxalyl chloride and the generation of HCl.

Structural Characterization
Detailed spectroscopic and crystallographic data for 1,1'-Oxalyldiimidazole are not

extensively reported in the literature. The following tables provide expected and plausible data

based on the known structure and data from analogous N-acylimidazole compounds.

Spectroscopic Data (Hypothetical)
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Technique Expected Observations

¹H NMR

Signals corresponding to the three distinct

protons on the imidazole ring. The proton at the

2-position would be the most downfield, followed

by the protons at the 4- and 5-positions.

¹³C NMR

Resonances for the carbonyl carbons of the

oxalyl group (expected to be in the range of

160-170 ppm) and the three distinct carbons of

the imidazole ring.

FTIR (cm⁻¹)

Strong absorption bands for the carbonyl (C=O)

stretching vibrations, likely around 1700-1750

cm⁻¹. Also, characteristic peaks for the C-N and

C=N stretching of the imidazole ring.

Mass Spec (m/z)

Molecular ion peak [M]⁺ at approximately

190.16, along with characteristic fragmentation

patterns involving the loss of imidazole and

carbonyl groups.

X-ray Crystallography Data
To date, a publicly available crystal structure of 1,1'-Oxalyldiimidazole has not been identified.

Structural elucidation would provide definitive information on bond lengths, bond angles, and

the conformation of the molecule in the solid state.

Mechanism of Action in Carboxylic Acid Activation
1,1'-Oxalyldiimidazole activates carboxylic acids by converting them into highly reactive N-

acylimidazolide intermediates. This process facilitates subsequent nucleophilic attack by

amines or alcohols to form amides or esters, respectively.
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Step 1: Activation

Step 2: Nucleophilic Attack

1,1'-Oxalyldiimidazole
Acylimidazolide Intermediate

Carboxylic Acid

Imidazolium Carboxylate

Release of
Imidazole

Amide or Ester ProductNucleophile
(e.g., Amine, Alcohol) Imidazole

Release of
Imidazole

Click to download full resolution via product page

Figure 2. Mechanism of carboxylic acid activation and subsequent nucleophilic substitution.

The first step involves the nucleophilic attack of the carboxylic acid on one of the carbonyl

carbons of ODI, leading to the formation of a tetrahedral intermediate which then collapses to

release an imidazolium carboxylate and form the reactive acylimidazolide. In the second step, a

nucleophile (such as an amine in peptide synthesis) attacks the carbonyl carbon of the

acylimidazolide, forming a new tetrahedral intermediate that subsequently collapses to yield the

final amide or ester product and regenerates an imidazole molecule.

Applications in Drug Development and Organic
Synthesis
The primary application of 1,1'-Oxalyldiimidazole is as a coupling reagent in the synthesis of

amides and esters. Its high reactivity and the mild conditions under which it can be employed

make it particularly suitable for complex and sensitive substrates often encountered in drug

discovery and development.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b102452?utm_src=pdf-body-img
https://www.benchchem.com/product/b102452?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102452?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Peptide Synthesis
ODI is an effective reagent for the formation of peptide bonds. It activates the C-terminus of an

N-protected amino acid, which can then be coupled with the N-terminus of another amino acid

or peptide.

The following protocol is adapted from a known procedure for peptide coupling using 1,1'-
Oxalyldiimidazole.[4]
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Dipeptide Synthesis Workflow

N-protected Amino Acid
+ Acetonitrile
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Evaporate Solvent to
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Figure 3. Experimental workflow for a typical dipeptide synthesis using 1,1'-Oxalyldiimidazole.
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Materials:

N-protected α-amino acid (10 mmol)

1,1'-Oxalyldiimidazole (11 mmol)

α-Amino acid ester hydrochloride (10 mmol)

Triethylamine (10 mmol)

Acetonitrile

Ethyl acetate

5% NaHCO₃ solution

2% HCl solution

Brine

Anhydrous Na₂SO₄

Procedure:

A solution of the N-protected α-amino acid in acetonitrile is cooled to 10 °C.

1,1'-Oxalyldiimidazole is added while maintaining the temperature below 15 °C.

The mixture is stirred for 1 hour at 15-20 °C.

A mixture of the α-amino acid ester hydrochloride and triethylamine in acetonitrile is added.

The resulting mixture is stirred for 2 hours at 10-15 °C.

The solvent is removed under reduced pressure.

The residue is dissolved in ethyl acetate and washed successively with 5% NaHCO₃, 2%

HCl, and brine.
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The organic layer is dried over anhydrous Na₂SO₄.

The solvent is evaporated to yield the crude dipeptide, which can be further purified by

recrystallization.

Synthesis of Other Biologically Active Molecules
The ability of ODI to facilitate amide and ester bond formation under mild conditions is highly

valuable in the synthesis of a wide range of biologically active molecules beyond peptides. This

includes the synthesis of small molecule drugs, natural product analogues, and various

chemical probes used in biomedical research.

Safety and Handling
1,1'-Oxalyldiimidazole is a reactive chemical and should be handled with appropriate safety

precautions. It is sensitive to moisture and should be stored in a cool, dry place under an inert

atmosphere. Personal protective equipment, including gloves, safety glasses, and a lab coat,

should be worn when handling the compound. All manipulations should be carried out in a well-

ventilated fume hood.

Conclusion
1,1'-Oxalyldiimidazole is a potent and versatile reagent for the activation of carboxylic acids.

Its utility in the synthesis of amides and esters under mild conditions has made it a valuable

tool in organic synthesis, particularly in the fields of peptide chemistry and drug discovery. This

guide has provided a comprehensive overview of its synthesis, structure, and applications, and

it is hoped that the information and protocols presented herein will be a valuable resource for

researchers. Further studies to fully characterize its spectroscopic and crystallographic

properties would be a welcome addition to the scientific literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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